Ethyl 3-amino-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 3-amino-1,2,4-triazine-6-carboxylate typically begins with readily available starting materials such as ethyl cyanoacetate and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 3-amino-1,2,4-triazine-6-carboxylate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxo derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products
Substitution Products: Alkylated or acylated derivatives of this compound.
Oxidation Products: Oxo derivatives of the triazine ring.
Condensation Products: Schiff bases formed by the reaction with aldehydes or ketones.
Scientific Research Applications
Chemistry
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazine ring structure is similar to that of many biologically active molecules, making it a candidate for drug design and development.
Medicine
This compound has shown promise in medicinal chemistry as a precursor for the synthesis of antiviral, antibacterial, and anticancer agents. Its derivatives are being investigated for their therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of agrochemicals such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which ethyl 3-amino-1,2,4-triazine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1,2,4-triazine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.
Ethyl 3-amino-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 3-amino-1,2,4-triazine-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 6-position enhances its solubility and reactivity compared to other triazine derivatives.
Biological Activity
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C7H10N4O2. The compound features a triazine ring with an amino group and a carboxylate ester, which contribute to its chemical reactivity and biological activity. The unique arrangement of nitrogen and carbon atoms enhances its potential as a pharmaceutical agent.
Synthesis
The synthesis of this compound typically involves reactions that introduce functional groups necessary for its biological activity. Common methods include:
- Reactions with Aminoguanidine Bicarbonate : This method often yields moderate to high purity products.
- Microwave-Assisted Techniques : These approaches can enhance reaction efficiency and yield .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition properties of Ethyl 3-amino-1,2,4-triazine derivatives. Notably, these compounds have shown significant inhibitory activity against pyruvate dehydrogenase kinases (PDKs), which are crucial in cancer metabolism:
- PDK Inhibition : Compounds derived from Ethyl 3-amino-1,2,4-triazine selectively inhibit PDK1 and PDK4 at low micromolar concentrations. For example, derivative 5i demonstrated an IC50 value of approximately 4.9 µM against pancreatic cancer cells .
Anticancer Potential
The anticancer properties of Ethyl 3-amino-1,2,4-triazine derivatives have been explored in various studies:
- Cell Viability Assays : Derivatives were tested on human pancreatic ductal adenocarcinoma (PDAC) cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mechanisms involving oxidative stress and metabolic disruption .
- In Vivo Studies : Preliminary animal studies showed that certain derivatives effectively reduced tumor growth in KRAS-mutant models while exhibiting a better tolerability profile compared to standard chemotherapy agents like cisplatin .
Case Studies
Several case studies illustrate the efficacy of Ethyl 3-amino-1,2,4-triazine derivatives in cancer treatment:
Study | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|---|
5i | PDAC | 4.9 | PDK inhibition | |
5k | PDAC | 5.8 | Apoptosis induction | |
6l | PDAC | 8.0 | Metabolic disruption |
These findings suggest that Ethyl 3-amino-1,2,4-triazine derivatives could serve as effective therapeutic agents in treating aggressive cancers.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-amino-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3,(H2,7,8,10) |
InChI Key |
GXIDBSPMDGHXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=N1)N |
Origin of Product |
United States |
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